Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Fluoro-6-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the ester and hydroxy groups facilitate its metabolic processing. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(2-Fluoro-6-methoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate: Differing in the position of the methoxy group on the aromatic ring.
Ethyl 3-(2-Fluoro-6-hydroxyphenyl)-3-hydroxypropanoate: Differing in the presence of a hydroxy group instead of a methoxy group.
Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate: Differing in the presence of a chloro group instead of a fluoro group.
Properties
Molecular Formula |
C12H15FO4 |
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Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6,9,14H,3,7H2,1-2H3 |
InChI Key |
NFTPXLWUKGREFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1F)OC)O |
Origin of Product |
United States |
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